molecular formula C18H26N4O23P4 B1208481 Diquafosol CAS No. 59985-21-6

Diquafosol

Cat. No. B1208481
CAS RN: 59985-21-6
M. Wt: 790.3 g/mol
InChI Key: NMLMACJWHPHKGR-NCOIDOBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diquafosol, also known by the trade name Diquas, is a pharmaceutical drug used for the treatment of dry eye disease . It was approved for use in Japan in 2010 . It is formulated as a 3% ophthalmic solution of the tetrasodium salt .


Synthesis Analysis

The synthesis of Diquafosol involves loading onto an anion exchange resin, collecting effluent, controlling temperature to be less than or equal to 50 ℃, concentrating under reduced pressure until no liquid is distilled out, adding 6.5L deionized water for redissolving, and freeze-drying to obtain 1.3kg of Diquafosol sodium white solid with a yield of about 74% .


Molecular Structure Analysis

The molecular formula of Diquafosol is C18H26N4O23P4 . The molecular weight is 790.31 .


Chemical Reactions Analysis

Diquafosol acts on the P2Y2 receptors on the conjunctival epithelium and goblet cell membranes, thereby increasing intracellular Ca ion concentration promoting water and mucin secretion .


Physical And Chemical Properties Analysis

Diquafosol has a molecular weight of 790.31 and a molecular formula of C18H26N4O23P4 . It is soluble in water at 90 mg/mL .

Scientific Research Applications

Clinical Utility in Dry Eye Treatment

Diquafosol is primarily utilized in the treatment of various types of dry eye, showing effectiveness in aqueous-deficient dry eye, short tear film breakup time-type dry eye, and post-dry eye after laser in situ keratomileusis. Its mechanism of action involves stimulating the secretion of tear fluid and mucin, which are crucial for maintaining a healthy ocular surface (Koh, 2015).

Mechanism of Action on Cl– Transport

In studies involving rabbit conjunctiva, diquafosol has been shown to increase Cl– transport. This action is mediated through the stimulation of P2Y2 receptors, suggesting its potential utility in managing conditions associated with ion transport dysregulation in the eye (Murakami et al., 2004).

Efficacy in Various Dry Eye Disorders

Diquafosol has demonstrated efficacy in treating a range of specific dry eye disorders. These include aqueous-deficient dry eye, short tear film break-up time dry eye, obstructive meibomian gland dysfunction, and dry eye following surgeries such as laser in situ keratomileusis and cataract surgery. It is also beneficial for contact lens wearers and visual display terminal users, indicating its broad applicability in ocular surface disorders (Keating, 2015).

Impact on Tear and Mucin Secretion

Diquafosol's role as a dinucleotide purinoreceptor P2Y2 receptor agonist has been emphasized in its ability to promote tear and mucin secretion. This action is crucial for treating tear film instability and short break-up time type of dry eye, contributing significantly to the pathogenesis of these conditions (Nakamura et al., 2012).

Real-World Effectiveness and Safety

In real-world clinical settings, diquafosol has shown effectiveness in various dry eye patients, with significant improvement in both subjective symptoms and objective findings. The safety profile of diquafosol is also noteworthy, with minimal adverse reactions observed in a broad patient population (Yamaguchi et al., 2014).

Role in Dry Eye Disease Management

Diquafosol, as a P2Y2 receptor agonist, plays a significant role in managing dry eye disease. Clinical trials have shown its ability to improve objective markers of dry eye, such as corneal and conjunctival fluorescein staining, although patient symptoms only partially improved. This underscores its potential as a therapeutic agent in dry eye disease management (Lau et al., 2014).

Contact Lens Delivery System

Studies exploring diquafosol delivery through silicone hydrogel contact lenses have shown an enhanced effect on tear secretion. This novel delivery system suggests a potential for improving the residence time of diquafosol on the ocular surface, thereby enhancing its therapeutic efficacy (Domínguez-Godínez et al., 2017).

Inhibition of Inflammatory Factors

In the context of dry eye syndrome, diquafosol has been shown to inhibit nuclear factor-kappa B signaling and inflammatory factors induced by hyperosmotic stress in human corneal epithelial cells. This suggests its potential utility in treating inflammation-related corneal and conjunctival diseases (Kim et al., 2020).

Promoting Corneal Epithelial Healing

Diquafosol has been found effective in promoting corneal epithelial wound healing. This effect may result from ERK-stimulated cell proliferation and migration via P2Y2R-mediated intracellular calcium elevation, highlighting its therapeutic potential beyond tear film stability (Byun et al., 2016).

Systematic Review Findings

A systematic review of randomized clinical trials has reinforced the safety and potential efficacy of topical diquafosol in treating dry eye. The review highlighted the need for standardized criteria and methods in future clinical trials to more robustly assess diquafosol's efficacy (Wu et al., 2015).

Safety And Hazards

Diquafosol should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

DE-089C is a new long-acting formulation of Diquafosol ophthalmic solution, which was developed by Santen Pharmaceutical Co., Ltd., for dry eye treatment administered three times daily. A randomized, multicenter, double-masked, placebo-controlled, parallel-group phase 3 study of DE-089C was conducted in Japan .

properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O23P4/c23-9-1-3-21(17(29)19-9)15-13(27)11(25)7(41-15)5-39-46(31,32)43-48(35,36)45-49(37,38)44-47(33,34)40-6-8-12(26)14(28)16(42-8)22-4-2-10(24)20-18(22)30/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,19,23,29)(H,20,24,30)/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLMACJWHPHKGR-NCOIDOBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O23P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208689
Record name Diquafosol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

790.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name P1,P4-Bis(5'-uridyl) tetraphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006796
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Diquafosol

CAS RN

59985-21-6
Record name Diquafosol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59985-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diquafosol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059985216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diquafosol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15919
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Diquafosol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIQUAFOSOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7828VC80FJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diquafosol
Reactant of Route 2
Reactant of Route 2
Diquafosol
Reactant of Route 3
Reactant of Route 3
Diquafosol
Reactant of Route 4
Reactant of Route 4
Diquafosol
Reactant of Route 5
Diquafosol
Reactant of Route 6
Diquafosol

Citations

For This Compound
1,930
Citations
S Koh - Clinical Ophthalmology, 2015 - Taylor & Francis
… This review provides an overview of the clinical utility of 3% diquafosol ophthalmic solution, … diquafosol on sodium hyaluronate monotherapy for dry eye, and the effect of 3% diquafosol …
Number of citations: 58 www.tandfonline.com
GM Keating - Drugs, 2015 - Springer
… This section provides a summary of the pharmacological properties of diquafosol and diquafosol ophthalmic solution. Data regarding the pharmacokinetic properties of diquafosol …
Number of citations: 88 link.springer.com
M Nakamura, T Imanaka, A Sakamoto - Advances in therapy, 2012 - Springer
… The basic researches of diquafosol in this review are … diquafosol for the treatment of the dry eye. All results of clinical studies are derived from the results of clinical trials of 3% diquafosol …
Number of citations: 101 link.springer.com
DH Park, JK Chung, DR Seo, SJ Lee - American journal of ophthalmology, 2016 - Elsevier
… were enrolled and randomly divided into a diquafosol group and a sodium hyaluronate group. intervention: The diquafosol group used diquafosol 6 times a day and the hyaluronate …
Number of citations: 56 www.sciencedirect.com
N Yokoi, H Kato, S Kinoshita - American Journal of Ophthalmology, 2014 - Elsevier
… These actions of diquafosol ophthalmic solution … of 3% diquafosol ophthalmic solution for the treatment of dry eye10, 11, 12; however, water and mucin secretion facilitated by diquafosol …
Number of citations: 66 www.sciencedirect.com
S Koh, N Maeda, C Ikeda, Y Oie, T Soma… - Acta …, 2014 - Wiley Online Library
… diquafosol ophthalmic solution. Ocular higher‐order aberrations ( HOA s) were measured with a wavefront sensor before and at 15 min after diquafosol … after treatment with diquafosol. …
Number of citations: 51 onlinelibrary.wiley.com
…, Diquafosol Ophthalmic Solution Phase 3 … - British journal of …, 2012 - bjo.bmj.com
Aims To compare the efficacy and safety of 3% diquafosol ophthalmic solution with those of 0.1% sodium hyaluronate ophthalmic solution in dry eye patients, using mean changes in …
Number of citations: 152 bjo.bmj.com
…, Diquafosol Ophthalmic Solution Phase 2 Study Group - Ophthalmology, 2012 - Elsevier
OBJECTIVE: To investigate the dose-dependent efficacy and safety of diquafosol ophthalmic solution for the treatment of dry eye syndrome. DESIGN: Randomized, double-masked, …
Number of citations: 118 www.sciencedirect.com
S Koh, C Ikeda, Y Takai, H Watanabe, N Maeda… - Japanese journal of …, 2013 - Springer
… clinical efficacy of diquafosol as a treatment for dry eye [9]. Diquafosol ophthalmic solution … More recently, a Japanese phase 2 clinical placebo-controlled trial of diquafosol ophthalmic …
Number of citations: 75 link.springer.com
S Amano, K Inoue - Clinical Ophthalmology, 2017 - Taylor & Francis
… The subjects were administered topical 3% diquafosol sodium ophthalmic solution six times a day for … after clinic arrival and 20 minutes after instillation of one drop of topical diquafosol. …
Number of citations: 25 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.